molecular formula C22H22N2O3S B12616560 Benzamide;2-benzhydrylsulfinylacetamide CAS No. 922167-00-8

Benzamide;2-benzhydrylsulfinylacetamide

Cat. No.: B12616560
CAS No.: 922167-00-8
M. Wt: 394.5 g/mol
InChI Key: PTBUGOUPZFSQNZ-UHFFFAOYSA-N
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Description

Benzamide;2-benzhydrylsulfinylacetamide is a compound of significant interest in various scientific fields. It is known for its structural complexity and potential applications in medicinal chemistry. This compound is a derivative of benzamide, which is widely used in pharmaceuticals and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzhydrylsulfinylacetamide involves several steps. One common method includes the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate. This intermediate is then subjected to desulfobenzhydrylation using benzhydrol in formic acid to produce benzhydrylthioacetamide. Finally, the thioamide is oxidized with hydrogen peroxide to yield 2-benzhydrylsulfinylacetamide .

Industrial Production Methods

Industrial production of benzamide derivatives often involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient, eco-friendly, and provides high yields .

Chemical Reactions Analysis

Types of Reactions

2-benzhydrylsulfinylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of benzamide, such as sulfinylacetamides and thioacetamides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-benzhydrylsulfinylacetamide involves its interaction with specific molecular targets. For instance, in the synthesis of modafinil, the compound acts as a central nervous system stimulant by inhibiting the reuptake of dopamine, thereby increasing its concentration in the brain . The compound’s sulfinyl group plays a crucial role in its binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzhydrylsulfinylacetamide is unique due to its specific structural features, such as the sulfinyl group, which imparts distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of modafinil further highlights its importance in medicinal chemistry .

Properties

CAS No.

922167-00-8

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

benzamide;2-benzhydrylsulfinylacetamide

InChI

InChI=1S/C15H15NO2S.C7H7NO/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13;8-7(9)6-4-2-1-3-5-6/h1-10,15H,11H2,(H2,16,17);1-5H,(H2,8,9)

InChI Key

PTBUGOUPZFSQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N.C1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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